5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile
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Overview
Description
5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, a piperazine ring, and a nitrile group attached to a nicotinonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as chloroform or methanol and may involve catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4,6-dimethyl-2-pyridinamine
- 6-Amino-3-bromo-2,4-lutidine
Uniqueness
Compared to similar compounds, 5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile is unique due to the presence of the piperazine ring and the nitrile group. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
5-bromo-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4/c1-9-11(8-15)13(16-10(2)12(9)14)18-6-4-17(3)5-7-18/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNRAFKJLBBHBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)N2CCN(CC2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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